Cas no 20501-52-4 ((3aR,4R,6R,6aR,7R,9aS,9bS)-7-(acetyloxy)-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate)

(3aR,4R,6R,6aR,7R,9aS,9bS)-7-(acetyloxy)-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate structure
20501-52-4 structure
Productnaam:(3aR,4R,6R,6aR,7R,9aS,9bS)-7-(acetyloxy)-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate
CAS-nummer:20501-52-4
MF:C22H27ClO8
MW:454.897986650467
CID:884095

(3aR,4R,6R,6aR,7R,9aS,9bS)-7-(acetyloxy)-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate Chemische en fysische eigenschappen

Naam en identificatie

    • (3aR,4R,6R,6aR,7R,9aS,9bS)-7-(acetyloxy)-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate
    • Eupachlorin acetate
    • CTK1E1456
    • cumylphenyl monoethylene glycol ether
    • Cupachlorin acetat
    • Ethanol, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-
    • SureCN607523
    • Inchi: InChI=1S/C22H27ClO8/c1-6-10(2)19(25)30-15-8-21(27,9-23)17-14(29-13(5)24)7-11(3)22(17,28)18-16(15)12(4)20(26)31-18/h6-7,14-18,27-28H,4,8-9H2,1-3,5H3
    • InChI-sleutel: WVTMFOWXYVFVDE-UHFFFAOYSA-N
    • LACHT: C\C=C(/C)C(=O)OC1CC(O)(CCl)C2C(OC(C)=O)C=C(C)C2(O)C2OC(=O)C(=C)C12 |t:19|

Berekende eigenschappen

  • Exacte massa: 454.13951
  • Monoisotopische massa: 454.139446
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 6
  • Complexiteit: 892
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 7
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • XLogP3: 1.229
  • Topologisch pooloppervlak: 119

Experimentele eigenschappen

  • Dichtheid: 1.36
  • Kookpunt: 607.3°C at 760 mmHg
  • Vlampunt: 321.1°C
  • Brekindex: 1.573
  • PSA: 119.36
  • LogboekP: 1.57470

(3aR,4R,6R,6aR,7R,9aS,9bS)-7-(acetyloxy)-6-(chloromethyl)-6,9a-dihydroxy-9-methyl-3-methylidene-2-oxo-2,3,3a,4,5,6,6a,7,9a,9b-decahydroazuleno[4,5-b]furan-4-yl (2Z)-2-methylbut-2-enoate Gerelateerde literatuur

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